1-(4-Methylphenyl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethanethione, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10S. It is a derivative of acetophenone, where the phenyl group is substituted with a methyl group at the para position. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)ethanethione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with thioacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)ethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-methylphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylphenyl)ethanethione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethanethione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanethione can be compared with other similar compounds such as:
Acetophenone: Lacks the methyl substitution at the para position, resulting in different chemical and physical properties.
4-Methylacetophenone: Similar structure but with a carbonyl group instead of a thione group, leading to different reactivity and applications.
4-Methylbenzoic acid: An oxidation product of this compound with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its thione functional group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.
Biological Activity
1-(4-Methylphenyl)ethanethione, also known as 4'-methylacetophenone, is an organic compound classified under alkyl-phenylketones. It has garnered attention in various fields due to its biological activities, including potential applications in pharmacology and agriculture. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Chemical Formula : C9H10O
- Molecular Weight : 134.1751 g/mol
- CAS Number : 122-00-9
- IUPAC Name : 1-(4-methylphenyl)ethan-1-one
- Structure : The compound features a ketone group attached to a phenyl ring substituted with a methyl group.
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. Its effectiveness is attributed to its ability to interact with biological systems at the molecular level.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural preservative in food products .
Antifungal Properties
In addition to its antibacterial effects, the compound has shown promising antifungal activity. In vitro studies indicated that it could inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Preliminary research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further investigation is needed to fully elucidate these pathways.
Case Studies
Several case studies have been conducted to evaluate the practical applications of this compound in different contexts:
- Food Preservation : A case study evaluated the use of this compound as a natural preservative in dairy products. Results showed a significant reduction in microbial load when incorporated into formulations, extending shelf life without compromising quality .
- Agricultural Applications : Another study focused on its application as a biopesticide. The compound demonstrated effective pest control against common agricultural pests while being environmentally friendly .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
Antifungal | Growth inhibition of fungal strains | |
Anticancer | Induction of apoptosis in cancer cells |
Property | Value |
---|---|
Melting Point | 22 - 24 °C |
Flash Point | 82 °C |
Solubility | 2.07 g/L |
Density | 1.00 g/cm³ |
Properties
CAS No. |
68099-10-5 |
---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethanethione |
InChI |
InChI=1S/C9H10S/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3 |
InChI Key |
JYPHLPNETPCWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.